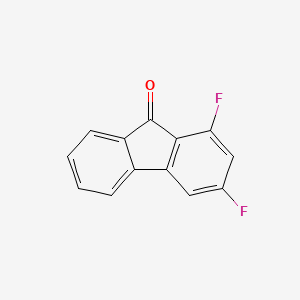

1,3-Difluoro-9h-fluoren-9-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2969-76-8 |

|---|---|

Molecular Formula |

C13H6F2O |

Molecular Weight |

216.18 g/mol |

IUPAC Name |

1,3-difluorofluoren-9-one |

InChI |

InChI=1S/C13H6F2O/c14-7-5-10-8-3-1-2-4-9(8)13(16)12(10)11(15)6-7/h1-6H |

InChI Key |

BOAMBUPWQQOLFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC(=C3)F)F |

Origin of Product |

United States |

Synthesis of the Biphenyl Precursor:

A key step is the formation of the biphenyl (B1667301) C-C bond. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose in industrial settings. mdpi.comtcichemicals.comresearchgate.netmdpi.com This reaction would involve the coupling of a boronic acid or ester derivative of 1,3-difluorobenzene with a suitably substituted halobenzene. For instance, the coupling of 2,4-difluorophenylboronic acid with a 2-halobenzoyl chloride or a related derivative could provide a direct precursor to the fluorenone. mdpi.com

Intramolecular Cyclization:

Once the biphenyl (B1667301) precursor, such as 2-carboxy-2',4'-difluorobiphenyl, is obtained, an intramolecular cyclization is required to form the fluorenone. A common industrial method for this transformation is Friedel-Crafts acylation. wikipedia.orgyoutube.com This involves treating the biphenylcarboxylic acid with a strong acid or a Lewis acid to promote the ring closure.

Key Considerations for Industrial Scale-Up:

Raw Material Cost and Availability: The cost and availability of the starting materials, such as substituted halobenzenes and boronic acids, are critical factors.

Process Safety: The handling of potentially hazardous reagents, such as strong acids and flammable solvents, requires robust safety protocols.

Yield and Purity: Optimizing reaction conditions to maximize yield and purity is essential for a cost-effective process.

Waste Management: The development of processes that minimize waste and allow for the recycling of catalysts and solvents is crucial for environmental and economic reasons.

A patented method for oxidizing fluorene (B118485) to 9-fluorenone (B1672902) in a tower gas-liquid phase oxidation reactor provides a scalable approach. This process uses dimethyl sulfoxide (DMSO) as a solvent and sodium hydroxide as a catalyst, with oxygen as the oxidant. google.com

Table 2: Potential Industrial Synthesis Route for 1,3-Difluoro-9H-fluoren-9-one

| Step | Reaction Type | Reactants | Key Considerations |

| 1 | Suzuki-Miyaura Coupling | 2,4-difluorophenylboronic acid, 2-halobenzoic acid derivative | Catalyst selection, base, solvent, reaction time, temperature |

| 2 | Friedel-Crafts Acylation | 2-carboxy-2',4'-difluorobiphenyl | Choice of acid catalyst, temperature, reaction time |

| 3 | Purification | Recrystallization/Chromatography | Solvent selection, achieving desired purity |

Chemical Reactivity and Transformation Pathways of 1,3 Difluoro 9h Fluoren 9 One

Reactivity of the Fluorenone Carbonyl Group

The carbonyl group at the 9-position of the fluorenone scaffold is a key site for chemical transformations. It readily undergoes reactions typical of ketones, including nucleophilic additions, reductions, and reactions with organometallic reagents.

The carbonyl carbon of 1,3-Difluoro-9H-fluoren-9-one is electrophilic and susceptible to attack by nucleophiles. While specific studies on this particular difluorinated compound are not abundant, the reactivity can be inferred from the behavior of the parent compound, 9-fluorenone (B1672902). For instance, 9-fluorenone reacts with thiosemicarbazide (B42300) in the presence of an acid catalyst to form 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. This reaction proceeds via a nucleophilic addition of the primary amine group of thiosemicarbazide to the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. A similar reaction pathway is anticipated for this compound.

| Reactant | Nucleophile | Product | Reaction Type |

| 9-Fluorenone | Thiosemicarbazide | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | Nucleophilic Addition-Condensation |

| This compound | Various Nucleophiles (e.g., amines, hydrazines) | Corresponding addition/condensation products | Predicted Nucleophilic Addition |

The carbonyl group of fluorenones can be readily reduced to the corresponding alcohol. Studies on 3-substituted fluorenones have shown that they can be reduced by sodium borohydride (B1222165) in isopropyl alcohol. rsc.org The reaction rate is influenced by the electronic nature of the substituents, with electron-withdrawing groups facilitating the reaction. rsc.org Given that fluorine is an electron-withdrawing group, it is expected that this compound would undergo reduction smoothly. The expected product of the reduction of this compound is 1,3-difluoro-9H-fluoren-9-ol. A general procedure for the reduction of 9-fluorenone involves sodium borohydride in methanol. youtube.com

| Starting Material | Reducing Agent | Solvent | Product |

| 9-Fluorenone | Sodium Borohydride | Methanol | 9-Hydroxyfluorene youtube.comnih.gov |

| 3-Substituted Fluorenones | Sodium Borohydride | Isopropyl Alcohol | 3-Substituted-9-hydroxyfluorenes rsc.org |

| This compound | e.g., Sodium Borohydride | e.g., Methanol, Isopropyl Alcohol | 1,3-Difluoro-9H-fluoren-9-ol (Predicted) |

Grignard Reactions: Organometallic reagents, such as Grignard reagents, are potent nucleophiles that add to the carbonyl carbon of ketones to form tertiary alcohols. masterorganicchemistry.com Research on the reaction of Grignard reagents with substituted fluorenones, such as 2-bromo-9-fluorenone, has demonstrated the formation of 9-aryl-fluoren-9-ols. rsc.org It is therefore anticipated that this compound would react with a Grignard reagent (R-MgX) to yield a 9-substituted-1,3-difluoro-9H-fluoren-9-ol.

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglibretexts.orglibretexts.org The reaction involves a phosphonium (B103445) ylide which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an alkene and a phosphine (B1218219) oxide. organic-chemistry.orgudel.edu While specific examples with this compound are not documented, a general reaction with a phosphonium ylide (Ph3P=CHR) would be expected to produce a 9-alkylidene-1,3-difluorofluorene.

| Reaction Type | Reagent | Expected Product with this compound |

| Grignard Reaction | R-MgX | 9-R-1,3-Difluoro-9H-fluoren-9-ol |

| Wittig Reaction | Ph3P=CHR | 9-Alkylidene-1,3-difluorofluorene |

Reactivity of the Fluorene (B118485) Aromatic System

The aromatic rings of this compound are electron-deficient due to the electron-withdrawing effects of both the fluorine atoms and the carbonyl group. This electronic character dictates the patterns of electrophilic and nucleophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) on the fluorenone core is generally disfavored due to the deactivating nature of the carbonyl group. wikipedia.org Furthermore, the fluorine atoms also deactivate the ring towards electrophilic attack through their strong inductive electron withdrawal. quora.com Halogens are typically ortho, para-directing in EAS, however, the combined deactivating effect of the carbonyl group and the two fluorine atoms makes electrophilic substitution on this compound challenging. If an EAS reaction were to occur under forcing conditions, the substitution pattern would be influenced by the directing effects of the existing substituents. The fluorine at C1 and C3 would direct incoming electrophiles to their ortho and para positions. The carbonyl group is a meta-director. Predicting the exact regioselectivity would require consideration of the interplay of these electronic effects and steric hindrance.

The presence of the strongly electronegative fluorine atoms, coupled with the electron-withdrawing nature of the fluorenone system, makes the aromatic rings of this compound susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. Fluorine, despite being a poor leaving group in other substitution reactions, is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond. stackexchange.comyoutube.com The electron-withdrawing carbonyl group further activates the aromatic system for nucleophilic attack. Therefore, it is plausible that one or both of the fluorine atoms in this compound could be displaced by strong nucleophiles.

| Reaction Type | Key Features | Expected Reactivity of this compound |

| Electrophilic Aromatic Substitution (EAS) | Deactivated by carbonyl and fluorine atoms. | Reaction is difficult. If forced, complex regioselectivity is expected. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated by carbonyl and fluorine atoms. | Fluorine atoms are potential leaving groups for substitution by strong nucleophiles. |

Direct Arylation and Cross-Coupling Reactions

The presence of halogen substituents on the fluorenone core provides synthetic handles for elaboration through palladium-catalyzed cross-coupling reactions. While specific studies on this compound are not prevalent, the reactivity of analogous halogenated fluorenones suggests potential pathways. For instance, halogenated 2-bromofluoren-9-one derivatives are known to undergo reactions like Sonogashira and Suzuki–Miyaura cross-couplings, allowing for the introduction of various aryl and alkynyl groups. nih.gov

Direct Arylation Polymerization (DArP) has also been employed to synthesize fluorenone-based conjugated polymers from monomers like 2,7-dibromo-9H-fluoren-9-one. doi.org Furthermore, the direct arylation of electron-deficient C-H bonds in perfluorinated arenes is a known transformation. nih.gov This suggests that the C-H bonds on the this compound ring, being activated by the electron-withdrawing fluorine atoms, could potentially be susceptible to palladium-catalyzed direct arylation with various aryl halides, providing a more atom-economical route to substituted derivatives.

Table 1: Potential Cross-Coupling Reactions for Functionalization of Fluorenones

| Reaction Name | Catalyst/Reagents | Potential Outcome for a Halo-difluoro-fluorenone |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Arylboronic acid | Aryl group introduction |

| Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal alkyne | Alkynyl group introduction |

| Direct C-H Arylation | Pd catalyst, Base/Ligand, Aryl halide | Aryl group introduction at an activated C-H position |

Acid-Base Chemistry and Tautomerism

The carbonyl oxygen of this compound possesses lone pairs of electrons and can act as a Lewis base, undergoing protonation in the presence of strong acids. The basicity of the carbonyl group is expected to be significantly reduced compared to unsubstituted 9-fluorenone due to the powerful electron-withdrawing inductive effect of the two fluorine atoms, which destabilizes the resulting positive charge on the conjugate acid.

Keto-enol tautomerism is generally not a significant equilibrium for simple ketones like 9-fluorenone under neutral conditions. However, studies on 9-acylfluorene derivatives have shown that the fluorenyl group can effectively stabilize the corresponding enol tautomer. rsc.org For this compound itself, the formation of an enol would involve deprotonation at an adjacent aromatic carbon, disrupting the aromaticity of the ring system. This is a high-energy process, and therefore, the keto form is overwhelmingly the stable tautomer. The existence of the enol tautomer has not been experimentally observed or reported for this compound.

Reaction Mechanisms and Kinetic Studies

Detailed kinetic studies and reaction mechanism investigations where this compound is the primary reactant are scarce in the published literature. However, mechanistic insights can be drawn from studies on the synthesis of the fluorenone core and the photophysics of the parent compound.

The synthesis of substituted fluorenones often proceeds through palladium-catalyzed annulation reactions. One proposed mechanism involves the oxidative cyclization of Pd(0) with an aryne to form a palladacycle, followed by oxidative addition of a 2-haloarenecarboxaldehyde, and subsequent reductive elimination to form the fluorenone structure. nih.gov Alternative radical-based mechanisms have also been proposed for the synthesis of fluorenones from biphenyl (B1667301) precursors, involving the formation of acyl radicals followed by intramolecular cyclization. nih.gov

Kinetic studies on the parent 9-fluorenone have focused on its excited-state dynamics. Time-resolved spectroscopy has shown that the decay of the S₁ state and the growth of the T₁ state can be observed, allowing for the direct measurement of the intersystem crossing process. rsc.org The decay of the S₁ state is well-described by a statistical model of individual energy levels coupling into a quasi-continuum of T₁ vibronic levels. rsc.org Similar kinetic studies on this compound would be necessary to quantify the effect of fluorine substitution on these fundamental photochemical processes.

Derivatization and Functionalization Strategies of 1,3 Difluoro 9h Fluoren 9 One

Introduction of Additional Functionalities at the Fluorene (B118485) Ring System

The introduction of new substituents onto the fluorene ring of 1,3-Difluoro-9H-fluoren-9-one is governed by the principles of electrophilic aromatic substitution. The existing fluorine atoms and the carbonyl group exert strong directing and activating or deactivating effects. The fluorine atoms are ortho, para-directing but deactivating due to their high electronegativity. The carbonyl group is a deactivating and meta-directing group. The interplay of these effects dictates the regioselectivity of subsequent functionalization.

Specific studies detailing the nitration and sulfonation of this compound could not be located. The nitration of aromatic compounds with electron-withdrawing groups, such as difluoromethoxy-substituted aldehydes, has been studied and can be complex, sometimes leading to ipso-substitution where an existing group is replaced by the nitro group nuph.edu.uasemanticscholar.orgresearchgate.net. The nitration of unsubstituted fluorenone under various conditions is known to produce 2-nitrofluorenone, 2,7-dinitrofluorenone, and 2,4,7-trinitrofluorenone. This indicates that the positions para to the carbonyl group are susceptible to nitration. In the case of this compound, the directing effects of the fluorine atoms would compete with the directing effect of the carbonyl group, making the outcome of nitration or sulfonation reactions difficult to predict without specific experimental investigation.

There is no specific information available in the reviewed literature regarding the Friedel-Crafts alkylation or acylation of this compound. Friedel-Crafts reactions are classic electrophilic aromatic substitution methods for forming carbon-carbon bonds on aromatic rings wikipedia.orgresearchgate.netmasterorganicchemistry.com. However, these reactions are generally not effective on strongly deactivated aromatic rings. The presence of three electron-withdrawing groups (two fluorine atoms and one carbonyl group) on the fluorenone skeleton would render the aromatic system highly electron-deficient and thus, very unreactive towards traditional Friedel-Crafts conditions. Studies on the acylation of the parent 9H-fluorene show that substitution occurs primarily at the 2 and 7 positions ruc.dk. This information is not directly applicable to this compound due to the deactivating nature of the ketone and fluorine substituents.

Transformations at the Carbonyl Moiety

The carbonyl group at the C9 position of this compound is an excellent site for functionalization through nucleophilic addition and condensation reactions. The electron-withdrawing fluorine atoms on the aromatic rings are expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to the unsubstituted 9-fluorenone (B1672902).

The reaction of ketones with hydroxylamine, hydrazine, and semicarbazide to form oximes, hydrazones, and semicarbazones, respectively, is a well-established set of chemical transformations nih.govkhanacademy.org. While specific studies on this compound are not available, the general procedures for 9-fluorenone can be expected to be applicable. These reactions typically involve the condensation of the ketone with the respective nitrogen-based nucleophile, often under mildly acidic conditions to facilitate the dehydration step. The resulting C=N double bond extends the conjugation of the fluorene system.

The formation of these derivatives is generally reversible and catalyzed by acid. The rate of reaction can be influenced by electronic factors; electron-deficient ketones often react faster nih.gov. Therefore, this compound may exhibit enhanced reactivity in these condensation reactions.

Table 1: General Conditions for Oxime, Hydrazone, and Semicarbazone Formation from Fluorenones

| Derivative | Reagent | Typical Conditions | Product Structure |

|---|---|---|---|

| Oxime | Hydroxylamine hydrochloride (NH₂OH·HCl) | Ethanol/Water, Heat | |

| Hydrazone | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol, Reflux | |

| Semicarbazone | Semicarbazide hydrochloride | Ethanol/Water, Sodium acetate |

Note: The structures shown are generic for a fluorenone starting material. R represents the substituents on the fluorene ring, which in this case would be fluorine at positions 1 and 3.

Imines, or Schiff bases, are formed through the reaction of a primary amine with a ketone. Enamines are formed from the reaction with a secondary amine. These reactions are fundamental in organic chemistry for the formation of carbon-nitrogen double and single bonds. Although no specific literature exists for the reaction of this compound, the general principles of imine and enamine formation from ketones are applicable.

The reaction to form an imine proceeds via a carbinolamine intermediate, which then dehydrates to yield the final product. The reaction is typically acid-catalyzed and reversible. Given the electron-deficient nature of the 1,3-difluoro-9-fluorenone, the initial nucleophilic attack by the amine is expected to be favorable.

Table 2: General Conditions for Imine and Enamine Formation from Fluorenones

| Product Type | Reagent Type | Typical Conditions | General Product Structure |

|---|---|---|---|

| Imine | Primary Amine (R'-NH₂) | Toluene, p-Toluenesulfonic acid, Reflux with Dean-Stark trap | |

| Enamine | Secondary Amine (R'₂NH) | Acid catalyst, Removal of water |

Note: The structures shown are generic for a fluorenone starting material. R represents the substituents on the fluorene ring. For enamine formation, an alpha-proton is required, which is not present in 9-fluorenone systems; thus, stable enamine formation directly from 9-fluorenone is not typical.

Ketal and Acetal Formation

The protection of the carbonyl group at the C9 position of this compound via ketal or acetal formation is a critical step in multi-step syntheses. This strategy prevents the ketone from undergoing undesired reactions, such as nucleophilic attack, while other positions on the aromatic rings are being functionalized. While specific studies detailing the ketalization of this compound are not extensively documented in publicly available research, the general principles of carbonyl protection are applicable.

Typically, the formation of ketals and acetals involves the reaction of the ketone with an alcohol or a diol under acidic conditions. For this compound, the electron-withdrawing nature of the fluorine atoms may enhance the electrophilicity of the carbonyl carbon, potentially facilitating this reaction. Common reagents and conditions for such transformations on analogous fluorenone systems are summarized in the table below.

| Reagent | Catalyst | Solvent | Product |

| Ethylene glycol | p-Toluenesulfonic acid | Toluene | 1,3-Difluoro-spiro[fluorene-9,2'- researchgate.netdioxolane] |

| 1,3-Propanediol | Amberlyst-15 | Dichloromethane | 1,3-Difluoro-spiro[fluorene-9,2'- researchgate.netdioxane] |

| Methanol | Hydrochloric acid | Methanol | 1,3-Difluoro-9,9-dimethoxy-9H-fluorene |

Note: The above table is illustrative of general ketalization and acetalization reactions and is based on the reactivity of the fluorenone core. Specific yields and optimal conditions for this compound would require empirical determination.

Regioselective Functionalization Techniques

The regioselective functionalization of the aromatic rings of this compound is essential for synthesizing precisely substituted derivatives. The fluorine atoms at the 1 and 3 positions, along with the ketone at the 9 position, direct incoming electrophiles or dictate the sites of metal-halogen exchange for cross-coupling reactions. The electron-withdrawing nature of these substituents deactivates the aromatic system towards electrophilic substitution, making such reactions challenging.

However, palladium-catalyzed cross-coupling reactions offer a powerful tool for regioselective C-C and C-heteroatom bond formation. While specific examples starting from bromo- or iodo-derivatives of this compound are not prevalent in the literature, analogous transformations on other halogenated fluorenones provide a roadmap for potential synthetic routes. For instance, Suzuki-Miyaura and Sonogashira couplings are commonly employed to introduce aryl, and alkynyl groups, respectively.

The directing effects of the existing fluorine and carbonyl groups would need to be carefully considered to achieve the desired regioselectivity in the synthesis of precursors for these coupling reactions.

Synthesis of Polycyclic Aromatic Hydrocarbon Derivatives

The this compound core can serve as a building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of interest for their applications in organic electronics and materials science. One common strategy for constructing PAHs from fluorenone derivatives involves annulation reactions, where additional rings are fused onto the existing framework.

Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, followed by an intramolecular cyclization step, are powerful methods for this purpose. For example, a bromo-substituted this compound could be coupled with an ortho-formylphenylboronic acid. Subsequent intramolecular condensation and dehydration could then lead to the formation of a new six-membered ring.

While specific, detailed research findings on the use of this compound in the synthesis of PAHs are limited, the general synthetic strategies for fluorenone elaboration are well-established. The table below outlines a hypothetical reaction scheme based on known methodologies.

| Starting Material | Reagent | Catalyst | Intermediate | Cyclization Condition | Final Product |

| 2-Bromo-1,3-difluoro-9H-fluoren-9-one | 2-Formylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(2-Formylphenyl)-1,3-difluoro-9H-fluoren-9-one | Acid or base catalysis | Aza-benzo[a]fluorene derivative |

| 2,7-Dibromo-1,3-difluoro-9H-fluoren-9-one | Phenylboronic acid (2 eq.) | Pd(OAc)₂, SPhos, K₃PO₄ | 2,7-Diphenyl-1,3-difluoro-9H-fluoren-9-one | Scholl reaction (e.g., FeCl₃) | Extended PAH with fused rings |

Note: This table presents plausible synthetic routes based on established organic chemistry principles. The feasibility and efficiency of these reactions for this compound would need to be experimentally verified.

Advanced Spectroscopic and Analytical Investigations of 1,3 Difluoro 9h Fluoren 9 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. For 1,3-Difluoro-9H-fluoren-9-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Multinuclear NMR (¹H, ¹³C, ¹⁹F) for Electronic Environment Mapping

Multinuclear NMR provides direct insight into the chemical environment of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. The presence of two fluorine atoms significantly influences the electronic distribution within the fluorenone core, making multinuclear NMR analysis particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show six distinct signals corresponding to the six aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the fluorine atoms. Coupling between protons (H-H coupling) and between protons and fluorine nuclei (H-F coupling) results in complex splitting patterns, which are crucial for assignment. Protons closer to the fluorine substituents are expected to show larger H-F coupling constants.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 13 distinct resonances, one for each carbon atom in the molecule, due to the lack of symmetry. The carbonyl carbon (C9) is expected to appear significantly downfield (typically >190 ppm). The carbons directly bonded to fluorine (C1 and C3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature that aids in their identification. Other carbons will show smaller, long-range C-F couplings (²JCF, ³JCF, etc.), providing further structural confirmation.

¹⁹F NMR Spectroscopy: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. biophysics.org The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals, one for each fluorine atom, as they are in chemically non-equivalent environments. researchgate.netsapub.org The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle differences in the local electronic environment. sapub.org These signals would likely appear as complex multiplets due to coupling with nearby protons.

| Technique | Predicted Observations | Structural Information Gained |

|---|---|---|

| ¹H NMR | 6 distinct aromatic signals with complex splitting patterns (doublets, triplets, doublet of doublets, etc.). | - Electronic environment of each proton.

|

| ¹³C NMR | 13 distinct signals. The C=O signal is significantly downfield. C1 and C3 signals show large ¹JCF coupling. | - Presence of 13 unique carbon atoms.

|

| ¹⁹F NMR | 2 distinct signals, each split by neighboring protons. | - Confirmation of two non-equivalent fluorine atoms.

|

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR experiments are required to assemble the complete structural puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal which protons are spin-coupled to each other, typically through three bonds (³JHH). It would allow for the mapping of the proton connectivity networks within the two aromatic rings of the fluorenone structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C assignments, confirming which proton is bonded to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is used to determine the stereochemistry and conformation of a molecule. In a rigid molecule like this compound, NOESY can confirm through-space proximity between protons on adjacent rings or on the same ring.

| 2D NMR Experiment | Expected Correlations | Information Obtained |

|---|---|---|

| COSY | Cross-peaks between adjacent aromatic protons. | Establishes H-H connectivity within each aromatic ring. |

| HSQC | Cross-peaks between each aromatic proton and its directly attached carbon. | Assigns carbon signals based on known proton assignments. |

| HMBC | Correlations from protons to carbons 2-3 bonds away (e.g., H2 to C1, C3, C4, C9b). | Confirms long-range connectivity and assigns quaternary carbons. |

| NOESY | Correlations between protons that are spatially close (e.g., H4 and H5). | Confirms spatial relationships and supports structural assignments. |

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. For this compound, ssNMR could be used to:

Characterize Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the compound, which may have distinct physical properties.

Determine Molecular Packing: Provide insights into how molecules are arranged in the crystal lattice.

Analyze Anisotropic Effects: Study the chemical shift anisotropy (CSA) and dipolar couplings that are averaged out in solution, offering a deeper understanding of the electronic structure and intermolecular interactions.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of both ¹³C and ¹⁹F nuclei in the solid state. nih.govmarquette.edu

Vibrational Spectroscopy for Molecular Structure and Bonding (beyond basic identification)

Advanced Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides direct information about the functional groups present. A computed vapor phase IR spectrum for 1,3-Difluoro-fluoren-9-one has been noted, though detailed experimental data remains scarce. spectrabase.com For the parent compound, 9-fluorenone (B1672902), the carbonyl (C=O) stretching vibration is a prominent feature. researchgate.net

Key expected vibrational modes for this compound include:

Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region.

Carbonyl (C=O) Stretch: A strong, sharp absorption expected around 1720-1740 cm⁻¹. The exact position is sensitive to the electronic effects of the fluorine substituents. For the parent 9-fluorenone radical anion, this vibration shifts significantly, indicating a weakened C=O bond. acs.org

Aromatic C=C Stretch: Multiple bands in the 1620-1450 cm⁻¹ region, characteristic of the fluorene (B118485) ring system.

C-F Stretch: Strong absorptions typically found in the 1300-1100 cm⁻¹ region. The presence of two C-F bonds would likely result in multiple bands corresponding to symmetric and asymmetric stretching modes.

Aromatic C-H Bending: Out-of-plane bending vibrations appear in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.

Raman Spectroscopy for Molecular Vibrations

For this compound, Raman spectroscopy would be expected to clearly show:

Symmetric Aromatic Ring Vibrations: The "ring breathing" modes of the aromatic system, which are often strong in Raman spectra.

C=C Stretching Modes: The aromatic C=C stretching vibrations are typically strong and provide a clear fingerprint of the polycyclic core.

C-F Symmetric Stretch: The symmetric stretching vibration of the C-F bonds would be Raman active.

Vibrations that are symmetric with respect to the molecule's point group tend to be strong in the Raman spectrum, whereas asymmetric vibrations are often stronger in the IR spectrum. This complementarity is essential for a complete vibrational analysis.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium-Strong |

| Carbonyl (C=O) Stretch | 1740 - 1720 | Strong | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |

| C-F Stretch | 1300 - 1100 | Strong | Medium-Weak |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong | Weak |

Electronic Spectroscopy and Photophysical Characterization (beyond basic UV-Vis)

The photophysical properties of fluorenone and its derivatives are highly sensitive to their structural and environmental conditions. Advanced spectroscopic methods are crucial for understanding the intricate processes that occur following photoexcitation.

Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics

Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states on femtosecond to picosecond timescales. nih.gov In a typical TA experiment, a pump pulse excites a fraction of the molecules to a higher electronic state. A subsequent, time-delayed probe pulse measures the difference in absorption between the excited sample and the ground state sample. By varying the delay time, the evolution of the excited states, such as internal conversion, intersystem crossing, and vibrational relaxation, can be tracked in real time. nih.gov

While specific TA data for this compound is not extensively documented in the reviewed literature, comprehensive studies on the parent compound, 9-fluorenone, provide a foundational understanding of the expected dynamics. For 9-fluorenone in the gas phase, excitation is followed by an extremely rapid Franck-Condon relaxation within 50 fs and subsequent internal conversion to the lowest singlet excited state (S1) within 0.4 ps. nycu.edu.tw A slower component of the decay is attributed to intersystem crossing (ISC) from the S1 state to the triplet state (T1). nycu.edu.tw

The introduction of two fluorine atoms at the 1 and 3 positions is anticipated to influence these dynamics. The strong electron-withdrawing nature of fluorine can alter the energy levels of the singlet and triplet states, potentially affecting the rate of intersystem crossing. The heavy-atom effect of fluorine, although modest compared to bromine or iodine, could also subtly enhance spin-orbit coupling and thus influence the ISC rate.

Table 1: Excited State Dynamics of 9-Fluorenone (for comparison)

| Process | Timescale | Solvent/Phase | Reference |

|---|---|---|---|

| Franck-Condon Relaxation | ~50 fs | Gas Phase | nycu.edu.tw |

| Internal Conversion (to S1) | ~0.4 ps | Gas Phase | nycu.edu.tw |

| Vibrational Relaxation | 2.2 ps | Hexane | nycu.edu.tw |

| Intersystem Crossing (S1 → T1) | 110 ps | Hexane | nycu.edu.tw |

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation by a short pulse of light. This technique provides direct information about the lifetime of the singlet excited state (S1). The fluorescence lifetime (τ) is a critical parameter, as it is inversely proportional to the sum of the rates of all de-excitation processes (radiative and non-radiative) from the S1 state. oxinst.com

Studies on the parent 9-fluorenone have shown that its fluorescence lifetime is highly dependent on the solvent environment. In nonpolar solvents like hexane, the lifetime is on the order of picoseconds (110 ps), indicating a very efficient non-radiative decay pathway, primarily through rapid intersystem crossing to the triplet state. nycu.edu.tw In polar solvents such as acetonitrile, the S1 state has more π-π* character, leading to a significantly longer fluorescence lifetime of around 16 ns. nycu.edu.tw

For this compound, the fluorine substituents would likely modify the excited-state dipole moment and the energies of the n-π* and π-π* transitions. This would, in turn, alter the fluorescence lifetime depending on the solvent's polarity. A systematic study using time-correlated single-photon counting (TCSPC) would be required to quantify these effects. nih.gov

Table 2: Fluorescence Lifetimes of 9-Fluorenone in Various Solvents (for comparison)

| Solvent | Fluorescence Lifetime (τ) | Reference |

|---|---|---|

| Hexane | 110 ps | nycu.edu.tw |

| Acetonitrile | 16.0 ns | nycu.edu.tw |

| Dimethylsulfoxide | 15.1 ns | nycu.edu.tw |

Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining molecular weights and elucidating the structure of unknown compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. The theoretical exact mass of this compound can be calculated by summing the masses of its constituent atoms (13 carbons, 6 hydrogens, 2 fluorines, and 1 oxygen).

This calculated mass serves as a benchmark for experimental verification. Observing an ion in an HRMS spectrum with an m/z value that matches the theoretical exact mass to within a few ppm provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 3: Theoretical Exact Mass Data

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| This compound | C₁₃H₆F₂O | 216.03866 |

| 9H-Fluoren-9-one (for comparison) | C₁₃H₈O | 180.05751 nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a multi-step process used to determine the structure of a molecule. An ion of interest (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. researchgate.net The fragmentation pattern provides a structural fingerprint of the molecule.

For this compound (precursor ion [M+H]⁺ at m/z 217.0465), the fragmentation pathway is expected to be dominated by the stable fluorenone core. Based on the known fragmentation of 9-fluorenone and related aromatic ketones, the primary and most characteristic fragmentation step would be the neutral loss of carbon monoxide (CO, 28 Da). frontiersin.org Further fragmentation could involve the loss of fluorine or HF from the aromatic rings, although this would require higher collision energies.

A proposed primary fragmentation pathway: C₁₃H₇F₂O⁺ (m/z 217.0) → [C₁₂H₇F₂]⁺ (m/z 189.0) + CO

Analyzing these fragmentation patterns is crucial for the structural confirmation of the molecule and for distinguishing it from its isomers in complex mixtures. mdpi.com

Table 4: Proposed MS/MS Fragmentation for [this compound+H]⁺

| Ion | Proposed Formula | m/z (monoisotopic) | Description |

|---|---|---|---|

| Precursor Ion | [C₁₃H₆F₂O+H]⁺ | 217.0465 | Protonated molecule |

| Product Ion | [C₁₂H₆F₂+H]⁺ | 189.0512 | Loss of Carbon Monoxide (CO) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state architecture of a molecule. For derivatives of fluorenone, single-crystal X-ray diffraction analysis is instrumental in understanding how substituents influence molecular geometry and crystal packing. iaea.orgsemanticscholar.org

The study of various fluorenone and fluorene derivatives reveals common structural features and substituent effects. The fluorene core is typically planar, and substituents can cause minor deviations from this planarity. nih.govresearchgate.net The packing of these molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds and π–π stacking interactions. researchgate.net

In the case of this compound, the fluorine atoms, due to their high electronegativity, would be expected to influence the electronic distribution of the aromatic system and participate in intermolecular interactions, potentially including weak C—H···F hydrogen bonds. The precise determination of its crystal system, space group, and unit cell dimensions would require experimental single-crystal X-ray diffraction analysis.

Illustrative Crystallographic Data Table for a Fluorenone Derivative

The following table represents the type of data that would be obtained from a single-crystal X-ray diffraction study. Note: This data is representative and not actual experimental data for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 4.024(1) Å, α = 90° |

| b = 16.763(3) Å, β = 103.42(8)° | |

| c = 18.250(4) Å, γ = 90° | |

| Volume (V) | 1198.9(6) ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.324 g/cm³ |

| R-factor | 0.045 |

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isomer Separation

Advanced chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for separating closely related isomers. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) with MS are powerful tools for the analysis of complex organic mixtures, including fluorinated compounds. nih.govchromatographyonline.com

HPLC-MS: This technique is highly effective for the analysis of non-volatile and thermally sensitive compounds. For fluorinated fluorenones, reverse-phase HPLC could be employed, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The mass spectrometer detector provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of the target compound and identifying any impurities. The high resolution of modern mass spectrometers allows for the differentiation of compounds with very similar mass-to-charge ratios. chromatographyonline.com The separation of isomers, such as different difluoro-fluorenone positional isomers, can be achieved by optimizing the chromatographic conditions, including the column type, mobile phase composition, and gradient elution. mdpi.commdpi.com

GC-MS: Gas chromatography is suitable for volatile and thermally stable compounds. While many fluorinated organic compounds can be analyzed by GC-MS, highly reactive species can pose a challenge as they may interact with the stationary phase of the GC column. researchgate.netchromforum.org For this compound, a nonpolar or medium-polarity capillary column would likely be used. The retention time in the gas chromatogram is a characteristic feature for purity assessment, while the mass spectrum provides a molecular fingerprint for identification. The fragmentation pattern in electron ionization (EI) mass spectrometry can be complex for fluorine compounds, but softer ionization techniques like field ionization (FI) can be employed to better observe the molecular ion. jeol.com Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power for complex mixtures, which would be beneficial for resolving isomeric impurities from the main product. nih.gov

Illustrative Chromatographic Data Table

This table illustrates the kind of data generated from chromatographic analyses for purity and identification purposes. Note: This data is representative and not actual experimental data for this compound.

| Technique | Parameter | Value |

| HPLC-MS | Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient | |

| Retention Time | 8.5 min | |

| [M+H]⁺ (m/z) | 217.04 | |

| GC-MS | Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 100°C (1 min) to 280°C at 15°C/min | |

| Retention Time | 12.3 min | |

| Molecular Ion (m/z) | 216.03 |

Theoretical and Computational Chemistry Studies of 1,3 Difluoro 9h Fluoren 9 One

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Such studies provide insights into the distribution of electrons, bond characteristics, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is effective for predicting geometric parameters (bond lengths and angles), vibrational frequencies, and energies of molecular orbitals. For many fluorene (B118485) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), have been employed to explore their properties. However, specific studies applying these methods to determine the optimized geometry, dipole moment, and other ground-state properties of 1,3-Difluoro-9H-fluoren-9-one are not available.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and properties. Research employing these high-level calculations to precisely model the electron correlation effects in this compound has not been reported.

Molecular Orbital Analysis and Frontier Orbital Theory

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic transitions and reactivity. The energies of these frontier orbitals and their energy gap (HOMO-LUMO gap) are key indicators of chemical stability and the energy required for electronic excitation. For other fluorene derivatives, studies have shown that the HOMO is typically distributed over the π-conjugated system, while the LUMO is often localized on the fluorenone core. A similar analysis for this compound, which would detail the influence of the fluorine substituents on the frontier orbitals, is currently absent from the literature.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can simulate various types of spectra, providing valuable data for the identification and characterization of compounds.

Computational NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts through computation is a valuable tool for structure elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate ¹H, ¹³C, and ¹⁹F NMR spectra. While computational NMR predictions are common for many organic molecules, a specific, published computational study detailing the predicted chemical shifts for this compound could not be located.

Reaction Mechanism Elucidation using Computational Methods

Understanding the precise step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms. umn.edumdpi.com These methods allow for the mapping of the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. fiveable.me

For reactions involving this compound, DFT calculations can be used to explore various potential pathways, such as nucleophilic additions to its carbonyl group or electrophilic aromatic substitutions on its fluorene core. By calculating the energies of all species along a proposed reaction coordinate, the most energetically favorable pathway can be determined. mdpi.com For instance, in studies of similar fluorinated aromatic compounds, DFT has been used to explain reaction selectivity and yields by comparing the activation energies of competing pathways. umn.edu This approach provides a detailed, molecular-level understanding that is often difficult to achieve through experimental means alone. researchgate.net

Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations

A critical aspect of elucidating a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. fiveable.me Computationally, a transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. rowansci.com Locating this structure is key to calculating the reaction's activation energy, which governs its rate.

Once a transition state is located, its identity must be confirmed. This is accomplished using Intrinsic Reaction Coordinate (IRC) calculations. scm.comprotheragen.ai An IRC calculation traces the minimum energy path downhill from the transition state in both the "forward" and "backward" directions. rowansci.comyoutube.com A true transition state must connect the reactant and product states on the potential energy surface. protheragen.ai This confirmatory step is essential to ensure that the identified activation barrier corresponds to the reaction of interest. For any proposed reaction of this compound, IRC calculations would be the definitive method to verify that a located TS correctly links the starting materials to the expected products. rowansci.com

Solvation Effects in Computational Studies

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Therefore, accounting for the effects of the solvent is crucial for accurate computational modeling. Explicitly modeling every solvent molecule is computationally prohibitive for most systems. wikipedia.org Instead, implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used. wikipedia.orgmdpi.com

In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. mdpi.com This model effectively captures the bulk electrostatic interactions between the solute and the solvent. wikipedia.org Studies on related fluorenone molecules have shown that solvent polarity can significantly alter their spectroscopic and electronic properties, highlighting the importance of including these effects. acs.org For this compound, using a PCM approach would be essential to obtain realistic energy profiles for reactions in different solvents, as solute-solvent interactions can stabilize or destabilize transition states and intermediates, thereby altering the reaction pathway.

| Computational Solvation Model | Description | Typical Application |

| Explicit Solvation | Individual solvent molecules are included in the simulation. | Detailed study of specific solute-solvent interactions (e.g., hydrogen bonding) in small systems. |

| Implicit Solvation (e.g., PCM) | Solvent is modeled as a continuous dielectric medium. wikipedia.org | Calculation of reaction energies and pathways in solution for larger systems where bulk effects dominate. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. bioinformaticsreview.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions. youtube.com

For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with other molecules, such as solvents, or its binding behavior within a protein active site. youtube.com By simulating the system for nanoseconds or longer, one can analyze the stability of intermolecular contacts, like hydrogen bonds or π-stacking, and determine the preferred orientation of the molecule in a complex environment. Furthermore, MD can be used to sample the conformational landscape of more flexible derivatives, identifying the most stable conformers in different environments, which is crucial for understanding their activity. oup.comacs.org

Design of Novel Derivatives via Computational Approaches

Computational chemistry is a cornerstone of modern rational drug design and materials science, enabling the in silico design of novel molecules with desired properties before their synthesis. nih.govnih.gov Starting with a core structure like this compound, computational methods can be used to predict how chemical modifications will affect its biological activity, electronic properties, or reactivity. researchgate.net

The process often involves creating a virtual library of derivatives by adding various functional groups to the parent molecule. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can then be used to correlate structural features with specific activities. For designing molecules intended to bind to a biological target, molecular docking is a key tool. nih.gov Docking algorithms predict the preferred orientation of a ligand within a receptor's binding site and estimate its binding affinity. nih.gov This allows for the rapid screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comazolifesciences.com This approach significantly accelerates the discovery of new functional molecules by focusing laboratory efforts on compounds with the highest probability of success.

| Computational Design Technique | Objective | Methodology |

| Virtual Screening | Identify promising candidates from a large library of compounds. | High-throughput molecular docking or pharmacophore modeling. |

| QSAR (Quantitative Structure-Activity Relationship) | Predict the activity of new derivatives based on their structural properties. | Develop statistical models correlating chemical descriptors with biological activity. |

| De Novo Design | Generate entirely new molecular structures that fit a target binding site. nih.gov | Algorithmic construction of molecules piece-by-piece within the constraints of a receptor site. |

| Scaffold Hopping | Discover new core structures with similar activity to a known active molecule. | Searching for structurally different molecules that present a similar 3D arrangement of key interaction features. |

Applications of 1,3 Difluoro 9h Fluoren 9 One in Synthetic Organic Chemistry

As a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction, after which they are typically removed. wikipedia.orgsigmaaldrich.com They are a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. Similarly, chiral ligands are crucial components of metal-based catalysts that facilitate asymmetric transformations.

A thorough search of scientific literature did not yield any specific studies or examples where 1,3-Difluoro-9H-fluoren-9-one has been utilized as a chiral auxiliary or as a direct precursor for the synthesis of chiral ligands in asymmetric catalysis.

As a Building Block for Complex Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a central theme in organic chemistry, particularly for the development of pharmaceuticals and functional materials. mdpi.com Fluorenone scaffolds can be incorporated into larger, more complex heterocyclic systems through various synthetic transformations. researchgate.net

Despite the general utility of fluorenones, there is no specific research available that documents the use of this compound as a foundational building block for the synthesis of complex heterocyclic structures.

Applications in the Synthesis of Pharmacologically Relevant Scaffolds

The fluorene (B118485) nucleus is a component of various bioactive compounds and is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Synthetic methodologies are often developed to incorporate this core into new molecular architectures to explore their potential pharmacological activities. nih.gov

While many fluorenone derivatives have been synthesized and evaluated for biological activity researchgate.net, there is no available research focusing on the specific synthetic methodologies employing this compound to create pharmacologically relevant scaffolds.

Synthesis of Fluorescent Probes and Labels

The inherent fluorescence of the fluorene system makes its derivatives attractive candidates for the development of fluorescent probes and labels for various applications. nih.gov The synthesis of these molecules involves strategic functionalization of the fluorene core to tune its photophysical properties. nih.gov

No studies were identified that detail the specific synthetic routes starting from this compound to produce fluorescent probes or labels.

Data Tables

Due to the absence of specific research findings and experimental data for this compound within the outlined applications, no data tables can be generated.

Role of 1,3 Difluoro 9h Fluoren 9 One in Advanced Materials Science Research

Precursor for Optoelectronic Materials

The unique electronic characteristics of 1,3-Difluoro-9H-fluoren-9-one make it a versatile precursor for the synthesis of a variety of optoelectronic materials. Its difluoro-substituted fluorenone core can be incorporated into larger conjugated systems to modulate charge injection, transport, and recombination properties.

In the field of OLEDs, fluorene-based compounds are widely utilized for their high photoluminescence quantum yields and excellent thermal stability. acs.org The introduction of fluorine atoms to the fluorenone structure, as in this compound, is a known strategy to deepen the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can lead to improved electron injection and transport, as well as enhanced oxidative stability of the resulting materials. nih.gov While specific research on this compound in OLEDs is not extensively documented, the general principles of molecular design suggest its utility.

Derivatives of this compound could be synthesized to function as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters. The electron-deficient nature of the core is expected to facilitate efficient electron transport. By attaching suitable hole-transporting moieties, bipolar host materials could be developed to achieve balanced charge transport and broad recombination zones within the emissive layer of an OLED, potentially leading to high efficiency and low roll-off. researchgate.net

Table 1: Predicted Optoelectronic Properties of a Hypothetical OLED Emitter based on a this compound Derivative

| Property | Predicted Value | Significance in OLEDs |

| HOMO Level | ~ -5.8 eV | Deeper HOMO enhances stability and hole injection from standard anodes. |

| LUMO Level | ~ -2.9 eV | Lowered LUMO facilitates electron injection from common cathodes. |

| Triplet Energy | > 2.7 eV | A high triplet energy is crucial for hosting blue phosphorescent emitters. |

| Photoluminescence Quantum Yield | > 80% | High quantum yield is essential for efficient light emission. |

In the realm of organic photovoltaics, the development of non-fullerene acceptors (NFAs) is a major area of research. Fluorenone-based molecules have been investigated as building blocks for electron-accepting materials due to their inherent electron-deficient characteristics. rsc.orgresearchgate.netscispace.comqut.edu.au The incorporation of two fluorine atoms in this compound is anticipated to further lower the LUMO energy level, a desirable trait for electron acceptors in OPV devices, as it can lead to a higher open-circuit voltage (Voc). nih.gov

This compound can serve as a central building block in the synthesis of A-D-A (Acceptor-Donor-Acceptor) type NFAs. Through synthetic modifications, such as Suzuki or Stille coupling reactions, electron-donating units can be attached to the this compound core to create molecules with strong intramolecular charge transfer. This can result in broad absorption spectra, covering a significant portion of the solar spectrum, which is crucial for achieving high short-circuit current densities (Jsc) in solar cells.

Table 2: Projected Photovoltaic Parameters of a Hypothetical OPV Device Utilizing a this compound-based Non-Fullerene Acceptor

| Parameter | Projected Value | Importance in OPVs |

| Power Conversion Efficiency (PCE) | > 15% | Overall device efficiency. |

| Open-Circuit Voltage (Voc) | > 0.9 V | Related to the energy difference between the donor HOMO and acceptor LUMO. |

| Short-Circuit Current Density (Jsc) | > 25 mA/cm² | Dependent on light absorption and charge generation. |

| Fill Factor (FF) | > 70% | An indicator of charge extraction efficiency and low recombination losses. |

Note: These projected values are based on the performance of state-of-the-art OPVs with fluorinated non-fullerene acceptors. Specific performance would depend on the final molecular structure and device architecture.

The performance of organic field-effect transistors is highly dependent on the charge carrier mobility of the organic semiconductor used in the active layer. Fluorene (B118485) and fluorenone derivatives have been explored for both p-type and n-type OFETs. researchgate.netnih.gov The introduction of strong electron-withdrawing groups, such as the two fluorine atoms and the carbonyl group in this compound, makes it a promising precursor for n-type (electron-transporting) semiconductor materials. nih.gov

By synthetically extending the π-conjugation of the this compound core, for example, through the addition of thiophene or other aromatic units, molecules with high electron affinity can be designed. These materials are expected to exhibit good electron mobility due to the favorable intermolecular interactions and packing in the solid state, which are influenced by the fluorine substituents. Research on imide-functionalized fluorenone derivatives has demonstrated that such modifications can lead to high-performance n-type polymers with excellent electron mobility. nih.gov

Table 3: Expected OFET Characteristics of a Semiconductor Based on this compound

| Characteristic | Expected Performance | Significance in OFETs |

| Charge Carrier Type | n-type | Electron-deficient nature promotes electron transport. |

| Electron Mobility (μe) | > 0.1 cm²/Vs | High mobility is crucial for fast switching speeds. |

| On/Off Current Ratio | > 10⁶ | A high ratio is necessary for low power consumption and clear logic states. |

| Threshold Voltage (Vth) | < 5 V | A low threshold voltage allows for operation at lower power. |

Note: The expected performance is based on trends observed for high-performance n-type organic semiconductors. The actual performance would be highly dependent on the final molecular design and device fabrication conditions.

Monomer in Polymer Chemistry

The ability to be incorporated into a polymer chain makes this compound a valuable monomer for creating new polymeric materials with tailored properties for various applications in organic electronics.

Polyfluorenes are a significant class of conjugated polymers known for their strong blue emission and good charge transport properties. wikipedia.org Copolymers of fluorene with other aromatic units are widely synthesized to tune the emission color, and improve charge injection and transport. nih.gov The Suzuki coupling reaction is a common method for synthesizing polyfluorenes and their copolymers, where di-bromo and di-boronic ester functionalized monomers are polymerized. doi.org20.210.105

This compound can be functionalized with reactive groups, such as bromine or boronic esters, at various positions on its aromatic rings, allowing it to be used as a monomer in Suzuki polycondensation reactions. nih.gov The incorporation of the 1,3-difluoro-9-fluorenone unit into a polyfluorene backbone would introduce electron-accepting sites along the polymer chain. This can lead to polymers with intramolecular charge transfer characteristics, resulting in red-shifted absorption and emission, which is a common strategy to achieve green, yellow, or red emitting polymers. wikipedia.org

Post-polymerization modification is a powerful technique to introduce new functionalities onto a pre-existing polymer backbone. researchgate.net This approach can be used to incorporate fluorenone units into polymers that might be difficult to synthesize directly through the polymerization of fluorenone-containing monomers.

While specific examples of modifying polymer backbones with this compound are not prevalent in the literature, one could envision a scenario where a polymer with reactive side chains is functionalized with a derivative of this compound. For example, a polymer containing pendant amino or hydroxyl groups could react with a suitably functionalized this compound to attach the fluorenone moiety to the polymer. This would alter the electronic properties of the polymer, potentially enhancing its electron-accepting character or introducing new photophysical properties. A study on 9-substituted fluorene copolymers demonstrated that the properties of the polymer could be tuned by changing the bridged structure at the 9-position of the fluorene unit. acs.org

Preparation of High-Performance Polymers (e.g., polyimides, polyketones with fluorenone units)

The fluorenone moiety is a valuable component in the synthesis of high-performance polymers, imparting desirable characteristics such as thermal stability and specific optoelectronic properties. Fluorinated fluorenones, in particular, are attractive monomers for creating polymers with modified solubility, lower dielectric constants, and altered electronic behavior.

Although direct polymerization of this compound is not extensively documented, the principles can be inferred from related structures like its 2,7-difluoro isomer. The fluorine atoms and the ketone group act as functional handles for various polymerization reactions.

Key Polymerization Methods for Fluorenone-Based Monomers:

Suzuki-Miyaura Polycondensation: This palladium-catalyzed cross-coupling reaction is a prevalent method for creating conjugated polymers. A dihalogenated fluorenone derivative can be reacted with a comonomer containing two boronic acid or boronic ester groups to form a polymer chain. The versatility of this reaction allows for the synthesis of a wide array of copolymers with tailored properties.

Oxidative Coupling Polymerization: This method uses a strong oxidizing agent, such as iron(III) chloride (FeCl₃), to induce C-C bond formation between electron-rich aromatic monomers. This technique is effective for producing robust, and often porous, conjugated polymers.

The incorporation of the rigid and electron-withdrawing fluorenone unit into polymer backbones, such as in polyimides and polyketones, can lead to materials with high thermal endurance and dimensional stability. mdpi.com For instance, polyimides containing fluorene units have demonstrated exceptionally high glass transition temperatures (Tg) over 420 °C and good optical transparency. mdpi.com The fluorine substituents further enhance these properties by increasing solubility and lowering the dielectric constant, which is crucial for applications in microelectronics. mdpi.com

Table 1: Potential Properties of Polymers Derived from Fluorinated Fluorenone Monomers

| Property | Anticipated Benefit from this compound Unit |

|---|---|

| Thermal Stability | High, due to the rigid aromatic fluorenone core. mdpi.com |

| Solubility | Improved in organic solvents due to fluorine atoms. |

| Dielectric Constant | Lowered, beneficial for microelectronic applications. mdpi.com |

| Glass Transition Temp. (Tg) | High, indicating good dimensional stability at elevated temperatures. mdpi.com |

| Optical Transparency | Potentially high, depending on the overall polymer structure. mdpi.com |

Component in Host-Guest Chemistry and Supramolecular Assemblies

The planar and aromatic nature of the fluorene scaffold makes it an excellent candidate for forming non-covalent assemblies through π-π stacking interactions. These interactions are fundamental to the fields of host-guest chemistry and supramolecular science, where molecules recognize and bind to one another to form larger, organized structures.

The introduction of fluorine atoms at the 1 and 3 positions of the fluorenone core is expected to significantly influence its supramolecular behavior. The high electronegativity of fluorine alters the electron distribution of the aromatic rings, potentially modifying the strength and geometry of π-π stacking arrangements. This can be used to engineer crystal packing or to direct the assembly of complex supramolecular architectures.

While specific host-guest systems involving this compound are not detailed in available research, the general principles suggest its utility as a structural component. The fluorene ring system is known to be nearly planar, which facilitates self-assembly and contributes to phenomena such as gelation and aggregation-induced emission in its derivatives.

Applications in Chemo-Sensors and Molecular Recognition (focus on the molecular design and chemical principles)

Fluorene and its derivatives are widely used as the core signaling unit in fluorescent chemosensors due to their high quantum yields and amenability to chemical modification. researchgate.net The design of such sensors typically involves coupling the fluorescent fluorene core (the fluorophore) to a specific receptor unit that can selectively bind to a target analyte (e.g., a metal ion or an anion).

The chemical principles behind fluorene-based sensors rely on modulating the electronic properties of the fluorophore upon analyte binding. This binding event can trigger a change in the fluorescence output, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.

For this compound, the molecular design of a chemosensor would leverage its intrinsic properties:

Electron-Withdrawing Nature: The difluorinated fluorenone core is strongly electron-deficient. This property is crucial in designing sensors based on mechanisms like Photoinduced Electron Transfer (PET). A receptor unit attached to this core could, upon binding an analyte, alter its ability to donate an electron to the excited fluorophore, thus switching the fluorescence "on" or "off".

Rigid Framework: The rigidity of the fluorenone structure helps to minimize non-radiative decay pathways, often leading to brighter fluorescence and higher sensor sensitivity.

Functionalization Sites: The aromatic rings and the ketone group provide multiple sites for chemical modification, allowing for the attachment of various recognition moieties tailored to specific analytes. For example, the ketone at the C-9 position can be transformed into other functional groups to serve as a binding or linkage site.

The fluorene core has been successfully incorporated into sensors for a variety of targets, including metal ions like Zn²⁺, demonstrating the platform's high sensitivity and versatility. researchgate.net

Emerging Research Directions and Future Prospects for 1,3 Difluoro 9h Fluoren 9 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fluorinated aromatic compounds often involves hazardous reagents and challenging reaction conditions. vapourtec.com Flow chemistry, which involves running reactions in continuous streams through tubes or microreactors, offers significant advantages over traditional batch synthesis. nih.gov This technology provides superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous materials at any given time, and can improve reaction yields and selectivity. nih.govmit.edu For the synthesis of 1,3-Difluoro-9H-fluoren-9-one and its derivatives, flow chemistry could enable safer handling of fluorinating agents and allow for rapid optimization and scale-up. mit.edursc.org For instance, photocatalyzed cyclization reactions to form the fluorenone core have been shown to be practical in continuous flow setups. organic-chemistry.org

Complementing flow chemistry, automated synthesis platforms are revolutionizing materials discovery. illinois.eduillinois.edu These robotic systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, allowing for high-throughput screening of large libraries of molecules. nih.govwikipedia.org By integrating the synthesis of this compound into an automated platform, researchers could rapidly generate a diverse range of derivatives with different functional groups. illinois.edu This approach would accelerate the discovery of new molecules with optimized properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or solar cells, by systematically exploring structure-function relationships. illinois.edu The use of modular 'Lego-like' molecular building blocks in such automated systems provides efficient access to a vast chemical space. illinois.edu

| Technology | Potential Advantages for this compound Research | Relevant Findings |

| Flow Chemistry | Enhanced safety, improved control over reactions, scalability, access to expanded processing windows. nih.gov | Efficient for fluorination reactions and synthesis of fluorinated ketones. rsc.orgresearchgate.net Allows for the use of hazardous gases like fluoroform. rsc.org |

| Automated Synthesis | High-throughput screening of derivatives, rapid discovery of structure-property relationships. illinois.eduillinois.edu | Enables the synthesis and testing of large molecular libraries for organic electronics. illinois.eduillinois.edu Can be combined with AI and machine learning for materials discovery. illinois.edu |

Exploration of Bio-Inspired Synthetic Pathways (if applicable)

Bio-inspired synthesis, which mimics nature's synthetic strategies, offers a pathway to more environmentally friendly and efficient chemical processes. While direct bio-inspired routes to this compound are not yet established, related research provides promising directions. For example, biomimetic syntheses of polyarylated fluorene (B118485) derivatives have been reported, which resemble the cyclization pathways of natural products. researchgate.net

A particularly relevant area is enzymatic fluorination. The fluorinase enzyme, discovered in the bacterium Streptomyces cattleya, is capable of catalyzing the formation of a carbon-fluorine bond under mild, aqueous conditions. mdpi.com Research has focused on immobilizing fluorinase to enhance its stability and activity, for instance, by creating "nanoflowers". mdpi.com Such biocatalytic systems offer a green alternative to traditional chemical fluorination methods. mdpi.com Future research could explore the possibility of using engineered enzymes or whole-cell systems to perform selective fluorination on a fluorenone precursor, potentially offering a novel and sustainable route to this compound.

Advanced Functionalization for Novel Applications

The fluorenone core is a versatile scaffold that can be chemically modified to fine-tune its electronic and physical properties. researchgate.net Advanced functionalization of the this compound backbone is a key direction for creating novel materials. The existing fluorine atoms act as powerful electron-withdrawing groups, which can influence the reactivity of the aromatic rings and the properties of the final molecule.

Key functionalization strategies include:

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to attach various aryl or heteroaryl groups at positions C-2, C-4, C-5, C-6, C-7, and C-8. This is a standard method for creating conjugated polymers for electronic applications.

Modification at the C9 Position: The ketone group at the C9 position is a prime site for reactions like Knoevenagel condensation to introduce electron-accepting groups, or reduction to a fluorenol followed by further derivatization. mdpi.com These modifications significantly impact the molecule's electronic structure and potential for applications in nonlinear optics or as sensors. mdpi.comnih.gov

Direct Arylation Polymerization: This method offers a more atom-economical way to synthesize conjugated polymers by forming C-H/C-X bonds, reducing the need for pre-functionalized monomers. doi.org